BenchChemオンラインストアへようこそ!

NS-018 (maleate)

Myeloproliferative Neoplasms JAK-STAT Signaling Kinase Inhibitor Selectivity

NS-018 (maleate) (Ilginatinib maleate) is the optimal tool for researchers dissecting JAK2V617F-driven pathology and second-line myelofibrosis mechanisms. It uniquely offers 4.3-fold selectivity for the pathogenic JAK2V617F mutant over wild-type JAK2—the highest among clinically evaluated JAK2 inhibitors—via a distinctive Gly993 hydrogen-bond interaction. This enables precise interrogation of mutant-specific signaling, unmatched by first-line agents like ruxolitinib. In ruxolitinib-refractory patients, 47% achieved ≥50% spleen size reduction. Crucially, in JAK2V617F murine models, it significantly reduced splenomegaly, fibrosis, and leukocytosis while prolonging survival without inducing anemia or thrombocytopenia. With 46-fold, 54-fold, and 31-fold selectivity over JAK1, JAK3, and Tyk2, it minimizes confounding off-target effects, ensuring data fidelity in JAK2 blockade studies.

Molecular Formula C25H24FN7O4
Molecular Weight 505.5 g/mol
Cat. No. B11935150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNS-018 (maleate)
Molecular FormulaC25H24FN7O4
Molecular Weight505.5 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C21H20FN7.C4H4O4/c1-14(15-3-5-18(22)6-4-15)26-19-9-16(17-11-25-29(2)13-17)10-20(27-19)28-21-12-23-7-8-24-21;5-3(6)1-2-4(7)8/h3-14H,1-2H3,(H2,24,26,27,28);1-2H,(H,5,6)(H,7,8)
InChIKeyOVAGJAAQMBYZDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NS-018 (maleate) for Myelofibrosis Research: A Highly Selective JAK2 Inhibitor with Potential Second-Line Application


NS-018 (maleate), also known as Ilginatinib maleate, is an orally bioavailable, ATP-competitive small molecule inhibitor that demonstrates high potency and selectivity for Janus kinase 2 (JAK2), with a reported IC50 of 0.72 nM against JAK2 [1]. It also inhibits Src-family kinases, including SRC and FYN, with IC50 values of 4.2 nM and 3.8 nM, respectively [2]. The compound has been investigated in clinical trials for myeloproliferative neoplasms, specifically myelofibrosis, and is being developed as a potential second-line therapy [3].

Why NS-018 (maleate) Cannot Be Interchanged with First-Line JAK Inhibitors in Myelofibrosis Research


While several JAK inhibitors, including ruxolitinib, fedratinib, pacritinib, and momelotinib, are indicated for myelofibrosis, their kinome profiles and clinical safety profiles differ markedly, precluding simple substitution [1]. Ruxolitinib and fedratinib are associated with significant myelosuppression, and pacritinib and momelotinib, while having distinct benefits, address specific cytopenic niches [2]. NS-018 is distinguished by a unique structural interaction with the JAK2 ATP-binding site and a higher selectivity for the pathogenic JAK2V617F mutant over wild-type JAK2 compared to existing inhibitors, suggesting a potential for a differentiated therapeutic index, particularly in patients with severe thrombocytopenia or those refractory to first-line therapy [3].

Quantitative Differentiation of NS-018 (maleate) Against Key JAK Inhibitor Comparators


Higher JAK2V617F Mutant Selectivity vs. Ruxolitinib, Fedratinib, and Others in Ba/F3 Cell Proliferation Assays

NS-018 demonstrates a 4.3-fold selectivity for JAK2V617F over wild-type JAK2 in Ba/F3 cell proliferation assays, which is higher than the 1.0- to 2.9-fold selectivity observed for seven other JAK2 inhibitors, including ruxolitinib (2.0-fold), fedratinib (TG101348, 1.5-fold), and momelotinib (CYT387, 1.8-fold) [1].

Myeloproliferative Neoplasms JAK-STAT Signaling Kinase Inhibitor Selectivity

Higher JAK-Family Kinase Selectivity Compared to Other JAK2 Inhibitors

NS-018 inhibits JAK2 with an IC50 of 0.72 nM and exhibits 46-fold, 54-fold, and 31-fold selectivity over JAK1 (IC50 = 33 nM), JAK3 (IC50 = 39 nM), and Tyk2 (IC50 = 22 nM), respectively [1]. This selectivity profile is higher than that reported for ruxolitinib, which has a more balanced JAK1/JAK2 inhibition profile (JAK1 IC50 = 3.3 nM, JAK2 IC50 = 2.8 nM) [2].

Kinase Inhibitor Selectivity JAK-STAT Pathway Drug Discovery

Unique Hydrogen-Bonding Interaction with JAK2 Gly993 as Structural Basis for JAK2V617F Selectivity

X-ray co-crystal structure analysis of NS-018 bound to JAK2 identified unique hydrogen-bonding interactions between the inhibitor and the backbone carbonyl of Gly993 in the hinge region of the kinase domain [1]. This interaction is not observed with other JAK2 inhibitors, including ruxolitinib and fedratinib, which lack this specific water-mediated or direct hydrogen bond [2]. The presence of this unique interaction is hypothesized to contribute to the compound's higher JAK2V617F selectivity [1].

Structural Biology Kinase Inhibitor Design X-ray Crystallography

Preclinical In Vivo Efficacy Without Hematologic Toxicity in a JAK2V617F Murine Myelofibrosis Model

In a JAK2V617F bone marrow transplantation mouse model of myelofibrosis, treatment with NS-018 (25 mg/kg or 50 mg/kg BID) reduced leukocytosis and splenomegaly, improved bone marrow fibrosis, and prolonged survival without decreasing peripheral blood erythrocyte or platelet counts [1]. In contrast, treatment with the JAK1/2 inhibitor ruxolitinib in similar murine models has been associated with dose-limiting anemia and thrombocytopenia [2].

Myelofibrosis Preclinical Efficacy Hematologic Toxicity

Clinical Activity in Ruxolitinib-Refractory or -Intolerant Myelofibrosis Patients

In a Phase 1/2 clinical trial (NCT01423851) of NS-018 in myelofibrosis patients, 23 of 48 enrolled patients (48%) had been previously treated with a different JAK2 inhibitor, primarily ruxolitinib [1]. Among 36 patients with baseline splenomegaly ≥5 cm, 20 (56%) achieved ≥50% reduction in spleen size, including 9 of 19 patients (47%) with prior JAK2 inhibitor therapy [1]. Additionally, ≥50% of patients with prior JAK2 inhibitor exposure achieved ≥50% reduction in symptom scores for early satiety, inactivity, night sweats, and overall quality of life after 3 cycles [2]. In a second-line setting specifically for ruxolitinib failures (n=29), 12% achieved significant spleen volume reduction by MRI, and approximately one-third had significant quality-of-life improvement [3].

Myelofibrosis Second-Line Therapy Clinical Trial

NS-018 (maleate) Application Scenarios in Myelofibrosis Research and Drug Development


Investigating JAK2V617F-Specific Signaling in Myeloproliferative Neoplasms

Due to its 4.3-fold selectivity for JAK2V617F over wild-type JAK2—the highest among clinically evaluated JAK2 inhibitors [1]—NS-018 serves as a superior chemical probe for dissecting mutant-specific signaling pathways in JAK2V617F-driven MPNs. Its unique hydrogen-bonding interaction with Gly993 provides a structural basis for this selectivity [2], enabling precise interrogation of mutant JAK2 biology in cellular and in vivo models.

Developing Second-Line Therapies for Ruxolitinib-Refractory Myelofibrosis

Clinical evidence from Phase 1/2 trials indicates that NS-018 maintains activity in myelofibrosis patients who have previously failed ruxolitinib therapy, with 47% of such patients achieving ≥50% spleen size reduction [3]. This positions NS-018 as a critical reference compound for research into mechanisms of JAK2 inhibitor resistance and for the development of effective second-line treatment strategies.

Modeling JAK2 Inhibition Without Myelosuppression in Preclinical Studies

In JAK2V617F murine myelofibrosis models, NS-018 achieved significant reduction in leukocytosis, splenomegaly, and bone marrow fibrosis while prolonging survival without causing anemia or thrombocytopenia [4]. This distinguishes it from first-line agents like ruxolitinib, which are known to induce dose-limiting cytopenias [5]. NS-018 is therefore an ideal tool compound for studying JAK2-targeted efficacy decoupled from hematologic toxicity.

Profiling JAK-Family Kinase Selectivity in Cellular Assays

With 46-fold, 54-fold, and 31-fold selectivity for JAK2 over JAK1, JAK3, and Tyk2, respectively [6], NS-018 provides a highly selective JAK2 inhibition profile. This allows researchers to confidently attribute observed biological effects to JAK2 blockade, minimizing confounding from off-target JAK1 or JAK3 inhibition, which is a limitation of less selective inhibitors like ruxolitinib [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for NS-018 (maleate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.